3-(7-Chloro-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
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Overview
Description
3-(7-Chloro-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a complex organic compound characterized by its quinoline core structure Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Chloro-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent chlorination and methoxylation steps are then employed to introduce the desired substituents at the appropriate positions on the quinoline ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalytic systems to enhance reaction rates and yields. These methods aim to optimize the production process, reduce waste, and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or utilized in various applications.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a valuable precursor for the development of new pharmaceuticals and materials.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine: In medicine, this compound has shown potential as a therapeutic agent. Its derivatives have been investigated for their efficacy in treating various diseases, including cancer and infectious diseases. The compound's ability to modulate biological pathways makes it a valuable tool in the development of new treatments.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications, from manufacturing to research and development.
Mechanism of Action
The mechanism by which 3-(7-Chloro-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound's quinoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Ciprofloxacin: An antibiotic that features a quinolone structure similar to the compound .
Uniqueness: 3-(7-Chloro-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid stands out due to its specific substituents and the presence of the propanoic acid group. These features contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
3-(7-chloro-6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-19-11-5-8-4-7(2-3-12(16)17)13(18)15-10(8)6-9(11)14/h4-6H,2-3H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQPBAKZNLBQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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